![molecular formula C16H8F4N4S B286962 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286962.png)
3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Applications De Recherche Scientifique
The potential applications of 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast and varied. One of the primary applications is in medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are complex and multifaceted. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and decrease the production of reactive oxygen species (ROS). In vivo studies have also shown that this compound can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent and selective antitumor activity. This makes it an ideal candidate for the development of new cancer therapies. Additionally, this compound has also shown promising results in the treatment of neurodegenerative disorders, which further expands its potential applications.
However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic effects.
Orientations Futures
There are several future directions for the research and development of 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the primary areas of focus is in the development of new cancer therapies that are based on this compound. Additionally, there is also significant interest in exploring its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Another area of future research is in the optimization of the synthesis method to improve the yield and scalability of the production process. This would enable the compound to be produced on a larger scale, which would facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with significant potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. Its potent antitumor activity and potential applications in the treatment of neurodegenerative disorders make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the reaction of various starting materials such as 3-aminophenyl-6-(4-trifluoromethylphenyl)-1,2,4-triazole-5-thiol and 3-fluoro-4-iodoaniline. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under specific reaction conditions, such as elevated temperature and pressure. The yield of the final product is typically around 50-60%.
Propriétés
Formule moléculaire |
C16H8F4N4S |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8F4N4S/c17-12-3-1-2-10(8-12)13-21-22-15-24(13)23-14(25-15)9-4-6-11(7-5-9)16(18,19)20/h1-8H |
Clé InChI |
ZMFNQYZSMDHPBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286880.png)
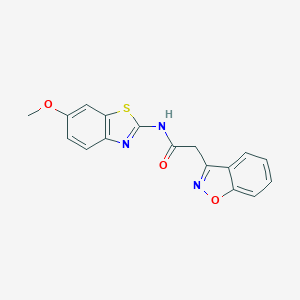
![3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286888.png)
![4-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl methyl ether](/img/structure/B286891.png)
![3-(4-Chlorobenzyl)-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286892.png)
![3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286893.png)
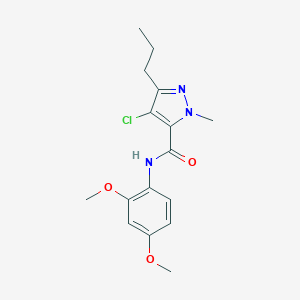
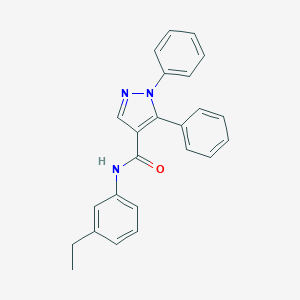
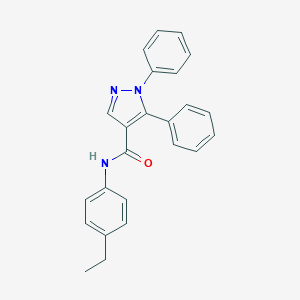
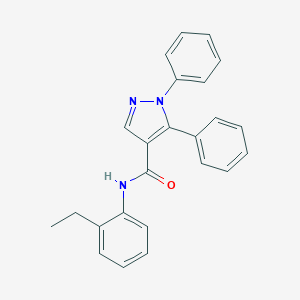
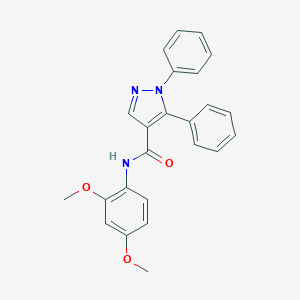
![6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286906.png)
![3-(3-Fluorophenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286907.png)
![6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286908.png)